molecular formula C10H17N3 B8724703 2,2-dimethyl-N'-pyridin-2-ylpropane-1,3-diamine

2,2-dimethyl-N'-pyridin-2-ylpropane-1,3-diamine

Cat. No.: B8724703
M. Wt: 179.26 g/mol
InChI Key: CNPJUQKNLJQSCZ-UHFFFAOYSA-N
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Description

2,2-dimethyl-N'-pyridin-2-ylpropane-1,3-diamine is an organic compound with a complex structure that includes both an amino group and a pyridyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dimethyl-N'-pyridin-2-ylpropane-1,3-diamine typically involves multiple steps. One common method starts with hydroxymethyl trimethylacetic acid, which undergoes esterification, protection, and ammonolysis to yield the desired compound . Another method involves the reaction of 1-nitro iso-butylene with potassium cyanide, followed by reduction with iron powder under acidic conditions .

Industrial Production Methods

For industrial production, the process is optimized to ensure high yield and cost-effectiveness. One industrial method uses cyanoacetamide as a starting material, which is alkylated, catalytically hydrogenated, or reduced to produce this compound . This method avoids the use of toxic reagents and simplifies the purification process, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2,2-dimethyl-N'-pyridin-2-ylpropane-1,3-diamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The amino group can participate in substitution reactions, forming various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various alkylating agents for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a wide range of substituted derivatives, depending on the substituents introduced.

Scientific Research Applications

2,2-dimethyl-N'-pyridin-2-ylpropane-1,3-diamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-dimethyl-N'-pyridin-2-ylpropane-1,3-diamine involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with various biomolecules, influencing their structure and function. The pyridyl group can participate in π-π interactions and coordinate with metal ions, affecting the compound’s reactivity and binding properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-dimethyl-N'-pyridin-2-ylpropane-1,3-diamine is unique due to the presence of both an amino group and a pyridyl group, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile compound in various chemical and biological applications.

Properties

Molecular Formula

C10H17N3

Molecular Weight

179.26 g/mol

IUPAC Name

2,2-dimethyl-N'-pyridin-2-ylpropane-1,3-diamine

InChI

InChI=1S/C10H17N3/c1-10(2,7-11)8-13-9-5-3-4-6-12-9/h3-6H,7-8,11H2,1-2H3,(H,12,13)

InChI Key

CNPJUQKNLJQSCZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CN)CNC1=CC=CC=N1

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 2-fluoropyridine and 2,2-dimethyl-1,3-propanediamine (2 eq) in pyridine (0.3M) was refluxed for 18 hrs. and then concentrated by rotary evaporation. The solution was then concentrated in vacuo and the residue was partitioned between ethyl acetate and 10% sodium carbonate. The phases were separated, and the organic phase was washed with brine, dried over magnesium sulfate, filtered and concentrated in vacuo. The product was purified by flash chromatography using 10:1:1 EtOH/NH4OH/H2O as eluent. EI-MS m/z 180 (M+H)+.
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